2-(1-Methylcyclobutyl)acetaldehyde

Description

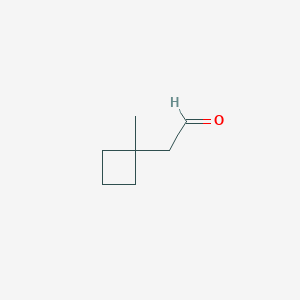

Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-(1-methylcyclobutyl)acetaldehyde |

InChI |

InChI=1S/C7H12O/c1-7(5-6-8)3-2-4-7/h6H,2-5H2,1H3 |

InChI Key |

UMNBFPFREYPZPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on 2-(1-Methylcyclobutyl)acetaldehyde (CAS: 1849285-72-8)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-(1-Methylcyclobutyl)acetaldehyde (CAS: 1849285-72-8)

Executive Summary

This document provides a technical overview of the chemical compound this compound, identified by the CAS number 1849285-72-8. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, publicly available information regarding the synthesis, experimental protocols, biological activity, and specific applications of this compound is exceedingly scarce. The compound is listed by several chemical suppliers, confirming its existence and commercial availability for research purposes. However, detailed scientific studies characterizing its properties and potential uses have not been identified in the public domain. This guide, therefore, summarizes the available structural and basic chemical information and outlines the general context of related acetaldehyde compounds to provide a foundational understanding for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental properties of this compound are derived from its chemical structure. While extensive experimental data is not available, some basic properties can be reported from supplier databases.

| Property | Value | Source |

| CAS Number | 1849285-72-8 | Chemical Supplier Databases[1][2][3] |

| Molecular Formula | C₇H₁₂O | Chemical Supplier Databases[1][2][3] |

| Molecular Weight | 112.17 g/mol | Chemical Supplier Databases[2][3] |

| SMILES | O=CCC1(C)CCC1 | BLD Pharm[2] |

| Storage Temperature | 0-8 °C | ChemicalBook[1] |

Note: Properties such as boiling point, melting point, and density are not consistently reported across publicly available sources.

Potential Areas of Research and General Context of Acetaldehydes

Given the lack of specific data for this compound, this section provides a broader context based on the known roles and activities of acetaldehyde and its derivatives in scientific research. This information is intended to suggest potential avenues for investigation for the target compound.

Acetaldehydes are a class of organic compounds characterized by the functional group -CHO. The parent compound, acetaldehyde (ethanal), is a significant metabolite in biological systems, notably in the metabolism of ethanol[4][5]. It is known to be a reactive and potentially toxic molecule, capable of forming adducts with DNA and proteins, which can lead to cellular damage[5][6].

In the context of drug development and research, aldehydes are utilized as chemical intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals and fragrances[7]. The cyclobutyl moiety in this compound introduces a strained ring system which can influence the molecule's reactivity and conformational properties, potentially making it an interesting candidate for novel chemical synthesis.

Hypothetical Experimental Workflow for Characterization

For researchers initiating studies on this compound, a logical first step would be to perform a comprehensive characterization of its chemical and physical properties. A potential experimental workflow is outlined below.

Caption: A logical workflow for the initial characterization of this compound.

Conclusion

This compound (CAS: 1849285-72-8) represents a chemical entity with a confirmed structure and availability from commercial suppliers. However, a significant knowledge gap exists in the scientific literature regarding its synthesis, properties, and biological effects. This presents an opportunity for novel research to characterize this compound and explore its potential applications. The information and hypothetical workflows provided in this guide are intended to serve as a foundational resource for scientists and researchers embarking on the study of this molecule. Further empirical investigation is required to elucidate its chemical and biological profile.

References

- 1. Google Patents [patents.google.com]

- 2. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Search for patents | USPTO [uspto.gov]

- 4. EP1029845A1 - 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound - Google Patents [patents.google.com]

- 5. Synthesis of α,β-unsaturated δ-lactones by vinyl acetate mediated asymmetric cross-aldol reaction of acetaldehyde: Mechanistic insights - Lookchem [lookchem.com]

- 6. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetaldehyde - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylcyclobutyl)acetaldehyde is a cyclic aldehyde with the molecular formula C7H12O.[1] Its structure consists of an acetaldehyde group attached to a cyclobutane ring, which is substituted with a methyl group at the first position. This technical guide aims to provide a comprehensive overview of the physical properties of this compound. However, it is important to note that publicly available experimental data on this specific molecule is limited.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H12O | [1][2] |

| Molecular Weight | 112.16958 g/mol | [1][2] |

| CAS Number | 1849285-72-8 | [1][2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. General synthetic routes to similar cyclic aldehydes may involve the oxidation of the corresponding alcohol, 2-(1-methylcyclobutyl)ethanol, or the reduction of a corresponding carboxylic acid or ester derivative.

Characterization would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the connectivity of the methyl, cyclobutyl, and acetaldehyde moieties.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

Without specific literature, a detailed, citable experimental protocol cannot be provided.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. Research into the biological effects of this specific compound has not been published in accessible scientific literature.

Logical Workflow for Characterization

In the absence of specific experimental data, a logical workflow for the characterization of a newly synthesized batch of this compound can be proposed. This workflow outlines the necessary steps to confirm the identity and purity of the compound.

Caption: Logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide summarizes the currently available information on the physical properties of this compound. While the molecular formula and weight are established, there is a notable absence of experimentally determined data for key physical constants such as boiling point, density, and refractive index. Furthermore, detailed experimental protocols for its synthesis and characterization, as well as any information on its biological activity, are not found in the public domain. The provided workflow and general characterization methods serve as a guide for researchers who may work with this compound in the future. Further experimental investigation is required to fully elucidate the physical and biological properties of this compound.

References

Spectroscopic Data for 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(1-Methylcyclobutyl)acetaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provides a standardized experimental protocol for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet | 1H | Aldehydic proton (-CHO) |

| ~2.3 | Doublet | 2H | Methylene protons alpha to carbonyl (-CH₂CHO) |

| ~1.8 - 2.0 | Multiplet | 4H | Cyclobutyl methylene protons (-CH₂) |

| ~1.6 - 1.8 | Multiplet | 2H | Cyclobutyl methylene protons (-CH₂) |

| ~1.2 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~202 | CH | Aldehydic carbonyl carbon (-CHO) |

| ~52 | CH₂ | Methylene carbon alpha to carbonyl (-CH₂CHO) |

| ~38 | C | Quaternary cyclobutyl carbon |

| ~35 | CH₂ | Cyclobutyl methylene carbons |

| ~25 | CH₃ | Methyl carbon (-CH₃) |

| ~18 | CH₂ | Cyclobutyl methylene carbon |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H stretch (alkyl) |

| ~2820 and ~2720 | Medium, Sharp | C-H stretch (aldehyde) |

| ~1725 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1465 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Proposed Fragment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M - CHO]⁺ |

| 69 | High | [C₅H₉]⁺ (cyclobutylmethyl cation) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds between scans.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct injection or through a gas chromatography (GC) inlet for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 35-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate key concepts relevant to the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic data acquisition.

Caption: Predicted major fragmentation pathways in mass spectrometry.

13C NMR Analysis of 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Methylcyclobutyl)acetaldehyde. In the absence of direct experimental data in publicly accessible databases, this document outlines a systematic approach to predict the chemical shifts for each carbon atom in the molecule. This is achieved by leveraging established 13C NMR data of structurally related compounds, including methylcyclobutane, 2-methylpropanal, and acetaldehyde. This guide also includes a standardized experimental protocol for acquiring 13C NMR spectra of small organic molecules, which can be applied to experimentally verify the predicted data. The information is presented in a clear, structured format with quantitative data summarized in tables and a logical workflow visualized using a Graphviz diagram, making it a valuable resource for researchers in organic chemistry and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are determined by analyzing the known shifts of its core structural components: the 1-methylcyclobutyl group and the acetaldehyde moiety. By considering the substituent effects, a reasoned prediction for the chemical shift of each carbon atom can be made.

The structure and carbon atom numbering for this compound are as follows:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (Quaternary C of cyclobutane) | 35 - 45 | Based on the chemical shift of the quaternary carbon in methylcyclobutane, with a slight downfield shift due to the electron-withdrawing effect of the acetaldehyde group. |

| C2, C6 (CH2 of cyclobutane) | 30 - 40 | Expected to be similar to the β-carbons in methylcyclobutane. The two carbons are diastereotopic and may have slightly different chemical shifts. |

| C3 (CH2 adjacent to CHO) | 45 - 55 | Based on the α-carbon shift in 2-methylpropanal (around 41.9 ppm), with an expected downfield shift due to the substitution on the cyclobutane ring. |

| C4 (CHO) | 200 - 205 | Aldehyde carbons typically resonate in this downfield region, as seen in acetaldehyde and 2-methylpropanal (around 204.9 ppm). |

| C7 (CH3) | 20 - 30 | Similar to the methyl group in methylcyclobutane. |

Table 2: Comparative 13C NMR Data of Related Compounds

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| Cyclobutane | CH2 | ~22.4 |

| Methylcyclobutane | C1 (Quaternary) | ~36 |

| C2, C5 (β-CH2) | ~32 | |

| C3, C4 (γ-CH2) | ~12 | |

| CH3 | ~22 | |

| Acetaldehyde | CH3 | ~31 |

| CHO | ~200 | |

| 2-Methylpropanal | CH3 | 15.5[1] |

| CH | 41.9[1] | |

| CHO | 204.9[1] |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for the acquisition of a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the purified compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

-

Spectrometer Frequency: 100 MHz for 13C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, a shorter delay is often used to save time.

-

Pulse Width (P1): A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the 13C NMR analysis of an organic compound.

References

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 2-(1-Methylcyclobutyl)acetaldehyde

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of a Novel Aldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry of 2-(1-Methylcyclobutyl)acetaldehyde. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document presents a theoretical fragmentation pattern derived from established principles of mass spectrometry and analysis of structurally related molecules. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected mass spectral characteristics of this compound, thereby aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

The electron ionization mass spectrum of this compound is anticipated to be characterized by a series of fragment ions resulting from distinct cleavage pathways. The molecular ion (M•+) is expected at an m/z of 112, corresponding to its molecular weight. The predicted fragmentation pattern, including the relative abundance and proposed structures of key fragment ions, is summarized in the table below.

| m/z | Proposed Fragment Ion | Ion Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 112 | [C7H12O]•+ (Molecular Ion) | [CH3(C4H6)CH2CHO]•+ | Low | - |

| 97 | [M - CH3]•+ | [(C4H6)CH2CHO]•+ | Moderate | Loss of methyl radical from the cyclobutane ring |

| 84 | [M - C2H4]•+ | [C5H8O]•+ | Moderate | Ring opening followed by ethylene loss |

| 83 | [M - CHO]+ | [CH3(C4H6)CH2]+ | High | α-cleavage: loss of the formyl radical |

| 69 | [C5H9]+ | [CH3(C4H6)]+ | High (Potential Base Peak) | Cleavage of the bond between the ring and the acetaldehyde moiety |

| 55 | [C4H7]+ | [C4H7]+ | High | Fragmentation of the cyclobutane ring |

| 43 | [C3H7]+ or [CH3CO]+ | Isopropyl or Acetyl Cation | Moderate | Further fragmentation |

| 29 | [CHO]+ | [CHO]+ | Moderate | α-cleavage: formation of the formyl cation |

Theoretical Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to follow several key pathways common to aldehydes and cyclobutane-containing compounds.[1][2][3][4]

-

α-Cleavage: This is a characteristic fragmentation for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group.[1][2] This can result in the loss of a hydrogen radical (M-1) or, more significantly, the loss of the formyl radical (CHO), leading to a prominent peak at m/z 83.[2][5] The alternative α-cleavage can lead to the formation of the formyl cation at m/z 29.[5]

-

Ring Opening and Subsequent Fragmentation: Cyclobutane rings are known to undergo ring-opening upon ionization, forming an alkene radical cation.[6] This open-chain isomer can then undergo further fragmentation, such as the loss of neutral molecules like ethylene (C2H4), which would result in a fragment at m/z 84.

-

Cleavage of the Cyclobutane Moiety: The bond between the cyclobutane ring and the acetaldehyde side chain is susceptible to cleavage. This can lead to the formation of a stable cyclobutylcarbinyl cation or related rearranged ions, contributing to the signal at m/z 69. Further fragmentation of the cyclobutane ring itself is expected to produce characteristic ions for cyclic alkanes, such as the fragment at m/z 55.[6]

-

Loss of a Methyl Group: The tertiary carbon on the cyclobutane ring makes the methyl group susceptible to cleavage as a radical, leading to a fragment ion at m/z 97.

A visual representation of these predicted fragmentation pathways is provided in the diagram below.

References

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

chemical structure of 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(1-Methylcyclobutyl)acetaldehyde. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages established chemical principles and data from analogous structures to present a detailed guide for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel cyclobutane derivatives.

Chemical Structure and Properties

This compound is an organic compound featuring a cyclobutane ring substituted with a methyl group and an acetaldehyde moiety at the same carbon position.

Chemical Structure:

Molecular Formula: C₇H₁₂O[1]

Molecular Weight: 112.17 g/mol [1]

CAS Number: 1849285-72-8[1]

Physical and Chemical Properties (Predicted)

Due to the absence of specific experimental data for this compound, the following properties are predicted based on general characteristics of similar aliphatic aldehydes.

| Property | Predicted Value |

| Boiling Point | ~140-160 °C (at 760 mmHg) |

| Density | ~0.9 g/cm³ |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane), sparingly soluble in water. |

Proposed Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 1-methylcyclobutanecarbonitrile, proceeding through reduction to the corresponding alcohol, followed by oxidation to the aldehyde.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic route. These are based on standard organic chemistry laboratory techniques for analogous transformations.

Step 1: Synthesis of (1-Methylcyclobutyl)methanol

This step involves the reduction of 1-methylcyclobutanecarbonitrile. A common method for reducing nitriles to primary alcohols is via their corresponding amines followed by diazotization.

-

Materials:

-

1-Methylcyclobutanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Protocol:

-

Reduction to Amine: A solution of 1-methylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(1-methylcyclobutyl)ethan-1-amine.

-

Diazotization to Alcohol: The crude amine is dissolved in aqueous sulfuric acid and cooled to 0 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature.

-

The mixture is then heated to ensure complete conversion to the alcohol.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude (1-methylcyclobutyl)methanol can be purified by distillation.

-

Step 2: Oxidation to this compound

This step involves the oxidation of the primary alcohol to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

-

Materials:

-

(1-Methylcyclobutyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Standard laboratory glassware

-

-

Protocol:

-

A solution of (1-methylcyclobutyl)methanol in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred for a few hours until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure to obtain the final product.

-

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar chemical structures.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | t | 1H | -CHO |

| ~2.3 | d | 2H | -CH₂-CHO |

| ~1.8-2.0 | m | 4H | cyclobutane -CH₂- |

| ~1.6-1.8 | m | 2H | cyclobutane -CH₂- |

| ~1.1 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~203 | -CHO |

| ~50 | -CH₂-CHO |

| ~38 | -C(CH₃)- |

| ~35 | cyclobutane -CH₂- |

| ~25 | -CH₃ |

| ~18 | cyclobutane -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular ion) |

| 97 | [M - CH₃]⁺ |

| 83 | [M - CHO]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [CHO]⁺ |

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its chemical structure and a proposed synthetic methodology. While specific experimental data for this compound is scarce, the provided protocols and predicted spectroscopic data, based on well-established chemical principles for analogous compounds, offer a solid starting point for researchers. The lack of information on its biological activity highlights an opportunity for future investigation into the potential applications of this and related novel cyclobutane derivatives in drug discovery and development.

References

An In-depth Technical Guide on the Stability and Reactivity of 2-(1-Methylcyclobutyl)acetaldehyde

Disclaimer: Limited specific experimental data is publicly available for 2-(1-methylcyclobutyl)acetaldehyde. This guide is based on established principles of organic chemistry concerning its constituent functional groups: an aldehyde and a substituted cyclobutane ring. The information provided should be considered predictive and used as a foundation for experimental design.

This technical guide provides a comprehensive overview of the predicted stability and reactivity of this compound, targeting researchers, scientists, and professionals in drug development. The content is structured to offer actionable insights, including data summaries, hypothetical experimental protocols, and visualizations of key chemical transformations.

Core Concepts: Structural Features and General Stability

This compound possesses two key reactive centers: the aldehyde functional group and the strained cyclobutane ring. The aldehyde group, with its electrophilic carbonyl carbon, is prone to nucleophilic attack and oxidation. The cyclobutane ring is characterized by significant ring strain, which influences its reactivity, particularly in reactions that lead to ring-opening or rearrangement.

General Stability Profile:

Aldehydes are known to be susceptible to oxidation and polymerization.[1] Upon exposure to air and light, aldehydes can form explosive peroxides.[2][3][4][5] Therefore, this compound should be stored under an inert atmosphere, protected from light, and at a cool temperature. The presence of the α-hydrogen makes it susceptible to enolization, which can lead to various condensation reactions.[6] The stability of aldehydes can be enhanced by their conversion to acetals.[1]

The cyclobutane ring in the molecule possesses considerable angle and torsional strain, making it more reactive than unstrained acyclic or larger ring systems.[7][8][9][10] This strain can be a driving force for reactions that relieve it, such as ring-opening or rearrangement.[11]

Data Presentation: Predicted Reactivity Summary

The following table summarizes the predicted reactivity of this compound based on the known reactions of aldehydes and cyclobutane derivatives.

| Reaction Type | Reagent/Condition | Predicted Product(s) | Notes |

| Oxidation | Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)[12][13] | 2-(1-Methylcyclobutyl)acetic acid | Aldehydes are readily oxidized to carboxylic acids.[12] |

| Tollens' Reagent ([Ag(NH₃)₂]⁺)[12][13] | 2-(1-Methylcyclobutyl)carboxylate and Silver Mirror | A classic test for aldehydes. | |

| Fehling's/Benedict's Solution (Cu²⁺ complex)[13] | 2-(1-Methylcyclobutyl)carboxylate and Cu₂O (red ppt.) | Another common test for aldehydes. | |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)[14] | 2-(1-Methylcyclobutyl)ethanol | Aldehydes are reduced to primary alcohols. |

| Nucleophilic Addition | Grignard Reagents (R-MgX)[15] | Secondary alcohol | Forms a new carbon-carbon bond. |

| Organolithium Reagents (R-Li)[16] | Secondary alcohol | Similar to Grignard reaction. | |

| Cyanide (HCN/NaCN)[17] | Cyanohydrin | Forms a new carbon-carbon bond. | |

| Alcohols (R-OH) / Acid Catalyst[17] | Acetal | Can be used as a protecting group for the aldehyde.[14] | |

| Primary Amines (R-NH₂)[15] | Imine (Schiff Base) | Reversible reaction, often acid-catalyzed.[15] | |

| Secondary Amines (R₂NH)[15] | Enamine | Involves the α-hydrogen.[15] | |

| Reactions at α-Carbon | Base (e.g., NaOH, LDA) | Enolate | Can undergo aldol condensation or alkylation. |

| Cyclobutane Ring Reactions | Hydrogenation (H₂/Catalyst)[18] | Ring-opened alkane | Ring opening due to strain relief.[18] |

| Acid-Catalyzed Rearrangement | Ring-expanded or rearranged products | Dependent on specific acid and conditions. | |

| Thermal Cycloaddition[19] | Dimerization or addition products | Requires high temperatures.[19] |

Experimental Protocols

Detailed experimental protocols for the specific substrate this compound are not available. The following are generalized protocols for key reactions that aldehydes undergo, which can be adapted for this specific molecule.

Protocol 1: Oxidation of this compound to 2-(1-Methylcyclobutyl)acetic acid

Objective: To oxidize the aldehyde functional group to a carboxylic acid using a common oxidizing agent.

Materials:

-

This compound

-

Potassium dichromate(VI) (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask, reflux condenser, separatory funnel, beaker, magnetic stirrer and hot plate.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known amount of this compound in a suitable solvent like diethyl ether.

-

Prepare a solution of potassium dichromate in water and slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Slowly add the acidified dichromate solution to the aldehyde solution with vigorous stirring.

-

After the addition is complete, gently heat the mixture to reflux for a specified time to ensure complete oxidation. The color of the solution should change from orange to green.[12][13]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(1-methylcyclobutyl)acetic acid.

-

Purify the product by distillation or recrystallization.

Protocol 2: Acetal Protection of this compound

Objective: To protect the aldehyde group as an acetal, which is stable to basic and nucleophilic reagents.[14]

Materials:

-

This compound

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask, reflux condenser, separatory funnel, beaker, magnetic stirrer and hot plate.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude acetal can be purified by distillation.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Caption: Experimental workflow for acetal protection.

Caption: General mechanism of nucleophilic addition to the aldehyde.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ring strain - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 17. byjus.com [byjus.com]

- 18. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 19. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methylcyclobutyl)acetaldehyde, a niche aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a proposed synthetic route based on established chemical principles, and the broader context of cyclobutane-containing molecules in medicinal chemistry. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Diagrams illustrating the proposed synthetic pathway and experimental workflow are included.

Introduction

This compound is an organic compound featuring a cyclobutane ring substituted with a methyl group and an acetaldehyde moiety. The cyclobutane motif is of growing interest in medicinal chemistry.[1][2][3] The strained four-membered ring imparts unique conformational properties and can serve as a bioisosteric replacement for other groups, potentially influencing the metabolic stability and pharmacokinetic profile of a drug candidate.[1][2] While the specific history of this compound is not well-documented in scientific literature, its structural components suggest potential utility as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is compiled from available chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1849285-72-8 | [4][5] |

| Molecular Formula | C₇H₁₂O | [4][5] |

| Molecular Weight | 112.17 g/mol | [6] |

| IUPAC Name | This compound | [4] |

| SMILES | C[C@]1(CCC1)CC=O | [6] |

Proposed Synthesis

Two common and mild oxidation methods suitable for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[8][9][10][11][12][13][14][15][16] Both methods are known for their high yields and tolerance of various functional groups, making them ideal for the preparation of aldehydes from primary alcohols without over-oxidation to carboxylic acids.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from a suitable precursor to generate 2-(1-methylcyclobutyl)ethanol, which is then oxidized to the target aldehyde. A general overview of this pathway is presented below.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound | 1849285-72-8 [chemicalbook.com]

- 5. This compound CAS#: 1849285-72-8 [m.chemicalbook.com]

- 6. 1849285-72-8|this compound|BLD Pharm [bldpharm.com]

- 7. 2-(1-Methylcyclobutyl)ethan-1-ol | C7H14O | CID 59957929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess-Martin Oxidation [organic-chemistry.org]

- 12. Swern Oxidation [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of 2-(1-Methylcyclobutyl)acetaldehyde

Disclaimer: As of late 2025, specific biological activity data for 2-(1-Methylcyclobutyl)acetaldehyde is not available in the public scientific literature. This guide, therefore, presents a hypothetical assessment based on the known biological activities of structurally related compounds, primarily acetaldehyde and other reactive aldehydes. The data, signaling pathways, and specific mechanisms described herein are illustrative and intended to serve as a framework for potential future research.

Introduction

Aldehydes are a class of highly reactive organic compounds characterized by a carbonyl functional group.[1] Their reactivity makes them both valuable intermediates in chemical synthesis and molecules of significant toxicological concern.[2][3] Acetaldehyde, the simplest aldehyde after formaldehyde, is a well-studied metabolite of ethanol and a known carcinogen, primarily exerting its toxicity through the formation of adducts with DNA and proteins.[4][5]

The compound of interest, this compound, combines the reactive aldehyde functional group with a cyclobutane ring, a strained cycloalkane. While the biological effects of this specific molecule have not been characterized, its structure suggests potential for biological activity stemming from both the aldehyde group and the lipophilic cyclobutyl moiety. This document outlines a hypothetical framework for investigating and understanding the potential biological activities of this compound, targeting an audience of researchers, scientists, and drug development professionals.

Hypothetical Biological Activities and Toxicological Profile

Based on the known effects of acetaldehyde and other aldehydes, this compound could plausibly exhibit a range of biological effects, including cytotoxicity, genotoxicity, and modulation of specific signaling pathways.

-

Cytotoxicity: Aldehydes are known to induce cell death through various mechanisms, including oxidative stress and the formation of protein adducts, which can disrupt cellular function.[2][6] The lipophilic nature of the methylcyclobutyl group might facilitate the compound's entry into cells, potentially leading to cytotoxic effects at lower concentrations than more polar aldehydes.

-

Genotoxicity: A primary mechanism of aldehyde toxicity is their ability to react with DNA to form DNA adducts and cross-links (both DNA-protein and interstrand cross-links).[7][8] These lesions can block DNA replication and transcription, leading to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.[7][9]

-

Enzyme Inhibition: Aldehydes can react with nucleophilic residues (like cysteine and lysine) in proteins, potentially inhibiting enzyme function.[5] Key detoxification enzymes, such as aldehyde dehydrogenases (ALDHs), could be both targets and metabolizers of this compound.[10]

Hypothetical Quantitative Bioactivity Data

To guide potential future studies, the following table summarizes hypothetical quantitative data for this compound across various assays. These values are illustrative and based on activities observed for other bioactive aldehydes.

| Assay Type | Cell Line / System | Parameter | Hypothetical Value |

| Cytotoxicity | HepG2 (Human Liver) | IC₅₀ (72h) | 150 µM |

| Cytotoxicity | A549 (Human Lung) | IC₅₀ (72h) | 220 µM |

| Genotoxicity | Comet Assay (Lymphocytes) | DNA Damage Threshold | 50 µM |

| Enzyme Inhibition | Aldehyde Dehydrogenase 2 (ALDH2) | IC₅₀ | 75 µM |

| Acute Toxicity | Rodent Model (Rat, oral) | LD₅₀ | 500 mg/kg |

Table 1: Hypothetical quantitative data for this compound.

Potential Mechanisms of Action & Signaling Pathways

The electrophilic nature of the aldehyde carbon makes it highly reactive toward nucleophilic biomolecules.[1] The primary mechanism of action is likely the formation of covalent adducts with proteins and DNA.

DNA Adduct Formation and Genotoxic Stress Response

The reaction of the aldehyde with DNA bases, particularly deoxyguanosine, can lead to the formation of various adducts, such as N²,N²-propanodeoxyguanosine.[7] This DNA damage can trigger a cellular stress response.

Caption: Hypothetical DNA damage response pathway initiated by an aldehyde.

Aldehyde-Induced Oxidative Stress

Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can activate signaling pathways like NF-κB and YAP.[11] This occurs because the depletion of cellular antioxidants (like glutathione) during aldehyde detoxification can disrupt the cell's redox balance.

Experimental Protocols

The following are standard, detailed protocols that could be used to assess the biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from 1 µM to 1 mM. The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined using non-linear regression analysis.

Genotoxicity Assessment (Alkaline Comet Assay)

Objective: To detect DNA strand breaks in individual cells.

-

Cell Treatment: Human lymphocytes or a suitable cell line are treated with various concentrations of the compound for a short period (e.g., 2-4 hours). Positive (e.g., H₂O₂) and negative (vehicle) controls are included.

-

Cell Embedding: Approximately 10,000 cells per sample are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and proteins.

-

Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

-

Electrophoresis: Electrophoresis is performed at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged, fragmented DNA will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Slides are neutralized, dehydrated, and stained with a fluorescent DNA dye (e.g., SYBR Green).

-

Visualization and Scoring: Slides are viewed using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized imaging software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel compound.

Caption: General experimental workflow for bioactive compound screening.

Conclusion

While there is currently no direct experimental evidence detailing the biological activity of this compound, its chemical structure strongly suggests a potential for significant biological effects, mirroring those of other toxic aldehydes. The presence of the reactive aldehyde group indicates a high likelihood of cytotoxicity and genotoxicity, primarily through the formation of DNA and protein adducts. The cyclobutyl moiety may influence its potency by affecting its lipophilicity and cellular uptake.

The experimental protocols and hypothetical frameworks presented in this guide offer a structured approach for the future investigation of this and other novel aldehydes. Such studies are crucial for understanding the toxicological risks and for exploring any potential therapeutic applications in drug development. A thorough characterization, including in vitro and in vivo studies, is necessary to elucidate the precise biological and toxicological profile of this compound.

References

- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Toxicity of Acetaldehyde_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Advancements in Aldehyde Research - Fanconi Cancer Foundation [fanconi.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. Aldehydes alter TGF-β signaling and induce obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

A Prospective Theoretical Analysis of 2-(1-Methylcyclobutyl)acetaldehyde: A Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a prospective theoretical analysis of 2-(1-Methylcyclobutyl)acetaldehyde. To date, no dedicated theoretical or computational studies on this specific molecule have been published in peer-reviewed literature. The methodologies, data, and analyses presented herein are based on established computational chemistry principles and studies of analogous molecular structures, including substituted cyclobutanes and aldehydes. This whitepaper is intended to serve as a comprehensive guide for future research initiatives.

Introduction

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can offer favorable physicochemical and metabolic properties.[1] The molecule this compound combines this strained carbocycle with a reactive aldehyde functionality, making it a potential building block for novel chemical entities. Understanding its conformational landscape, electronic properties, and reactivity is crucial for its application in drug design and synthesis.

This technical guide outlines a comprehensive theoretical framework for the in-depth computational study of this compound. The proposed studies aim to elucidate the molecule's structural and energetic properties, providing foundational data for researchers in drug development and organic synthesis.

Proposed Computational Methodology

To investigate the properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is recommended as the primary method due to its balance of accuracy and computational cost for organic molecules.[2][3][4]

2.1 Geometry Optimization and Conformational Analysis

Initial geometry optimizations and subsequent conformational searches would be performed using the B3LYP functional with the 6-31G(d,p) basis set.[4] This level of theory is well-suited for determining the equilibrium geometries and relative energies of organic compounds.[5] The puckered nature of the cyclobutane ring and the rotation around the C-C bond connecting the ring to the acetaldehyde group are expected to give rise to several conformers.[6]

2.2 Vibrational Frequency Calculations

Harmonic vibrational frequency calculations at the same level of theory would be conducted to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[2][7] The calculated frequencies can be scaled by an appropriate factor to improve agreement with experimental data.[8]

2.3 Electronic Property Calculations

Further analysis would involve the calculation of electronic properties such as molecular orbitals (HOMO, LUMO), electrostatic potential, and partial atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed theoretical studies. The values presented are illustrative placeholders based on known data for similar molecules and are intended to exemplify the output of the computational analysis.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| I | Equatorial acetaldehyde, anti-periplanar C=O | 0.00 |

| II | Equatorial acetaldehyde, syn-periplanar C=O | 1.25 |

| III | Axial acetaldehyde, anti-periplanar C=O | 2.50 |

| IV | Axial acetaldehyde, syn-periplanar C=O | 3.75 |

Conformer descriptions are based on the puckering of the cyclobutane ring and the orientation of the acetaldehyde substituent.[6][9]

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer (I)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (ring) | 1.56 Å |

| Bond Length | C(ring)-C(substituent) | 1.54 Å |

| Bond Angle | O=C-H | 121.0° |

| Bond Angle | C-C-C (ring) | 88.0° |

| Dihedral Angle | H-C-C=O | 180.0° |

Values are based on typical bond lengths and angles for aldehydes and cyclobutane derivatives.[10]

Table 3: Predicted Key Vibrational Frequencies for the Most Stable Conformer (I)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1735 | Strong |

| C-H Stretch (aldehyde) | 2725, 2820 | Medium |

| C-H Stretch (aliphatic) | 2850-2990 | Strong |

| Cyclobutane Ring Puckering | ~200 | Weak |

Frequencies are based on typical ranges for aliphatic aldehydes.[11]

Visualization of Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and proposed experimental workflows for the theoretical study of this compound.

Caption: Conformational equilibrium of this compound.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations - INPRESSCO [inpressco.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methylcyclobutyl)acetaldehyde, a unique aliphatic aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct literature on this specific compound, this document leverages established chemical principles and data from analogous structures to propose synthetic routes, predict spectroscopic characteristics, and discuss potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related cyclobutane-containing molecules.

Chemical Properties and Structure

This compound possesses a distinct structure featuring a cyclobutane ring with a methyl group at the quaternary C1 position, attached to an acetaldehyde moiety. This structure imparts specific chemical properties that are valuable for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1849285-72-8 | Generic Chemical Databases |

| Molecular Formula | C₇H₁₂O | Generic Chemical Databases |

| Molecular Weight | 112.17 g/mol | Generic Chemical Databases |

| Appearance | Expected to be a colorless liquid | Inferred from similar aldehydes |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

Proposed Synthetic Routes

Synthesis of the Precursor Alcohol: 2-(1-Methylcyclobutyl)ethanol

The precursor alcohol can be synthesized via a Grignard reaction between (1-methylcyclobutyl)methyl magnesium bromide and formaldehyde.

Caption: Synthesis of the precursor alcohol.

Oxidation of 2-(1-Methylcyclobutyl)ethanol to this compound

Two common and effective methods for the oxidation of primary alcohols to aldehydes are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.[1][2]

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[3][4] This method is known for its mild reaction conditions.[5]

Caption: Swern oxidation experimental workflow.

Experimental Protocol (Swern Oxidation): [6][7]

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in DCM dropwise.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of 2-(1-methylcyclobutyl)ethanol (1.0 equivalent) in DCM.

-

Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the conversion of primary alcohols to aldehydes.[8][9] The reaction is typically carried out in dichloromethane.[10]

Caption: PCC oxidation experimental workflow.

Experimental Protocol (PCC Oxidation): [11][12]

-

To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 2-(1-methylcyclobutyl)ethanol (1.0 equivalent) in DCM in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify by column chromatography if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not published. However, based on the known spectroscopic properties of aliphatic aldehydes, the following characteristic signals can be predicted.[13][14][15][16]

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| Aldehydic proton (-CHO) | 9.5 - 9.8 | Triplet | J ≈ 2-3 Hz |

| Methylene protons (-CH₂-CHO) | 2.2 - 2.5 | Doublet | J ≈ 2-3 Hz |

| Cyclobutane ring protons | 1.5 - 2.2 | Multiplet | - |

| Methyl protons (-CH₃) | ~1.1 | Singlet | - |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl carbon (-CHO) | 195 - 205 |

| Methylene carbon (-CH₂-CHO) | 45 - 55 |

| Quaternary cyclobutane carbon | 35 - 45 |

| Cyclobutane methylene carbons | 20 - 35 |

| Methyl carbon (-CH₃) | 15 - 25 |

IR Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H stretch (aldehyde) | 2720 and 2820 | Medium, distinct peaks |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds.[17][18] Cyclobutane-containing compounds have shown a range of activities including antimicrobial, antiviral, and anticancer properties.[19][20][21] The introduction of a cyclobutane ring can impart conformational rigidity and improve metabolic stability, which are desirable properties in drug design.[19] The aldehyde functional group is also a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives for biological screening.

Caption: Drug discovery logical workflow.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. However, based on established synthetic methodologies and spectroscopic principles, this guide provides a robust framework for its synthesis and characterization. The presence of the unique 1-methylcyclobutyl moiety suggests that this aldehyde could be a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into this and related molecules is warranted to explore their full potential.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. byjus.com [byjus.com]

- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. fiveable.me [fiveable.me]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 18. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 20. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 2-(1-Methylcyclobutyl)acetaldehyde: A Technical Guide

Introduction

2-(1-Methylcyclobutyl)acetaldehyde is an aliphatic aldehyde with the molecular formula C7H12O.[1][2] While specific applications and biological activities are not extensively documented in publicly available literature, its structural motif suggests potential use as a building block in organic synthesis and drug discovery. Due to the inherent reactivity of the aldehyde functional group, this compound is expected to share toxicological and handling hazards with other aldehydes, such as acetaldehyde. This document aims to provide a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols based on available data for analogous compounds.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the known properties of the target compound and the related compound, acetaldehyde, for comparison.

| Property | This compound | Acetaldehyde |

| CAS Number | 1849285-72-8[1][2] | 75-07-0[3] |

| Molecular Formula | C7H12O[1][2] | C2H4O[3] |

| Molecular Weight | 112.17 g/mol [1] | 44.05 g/mol [4] |

| Appearance | Not available | Colorless liquid or gas[3] |

| Odor | Not available | Pungent, fruity[4] |

| Boiling Point | Not available | 20.2 °C (68.4 °F; 293.3 K)[3] |

| Melting Point | Not available | -123.5 °C (-190.3 °F; 149.7 K) |

| Solubility | Not available | Miscible with water and ethanol[4] |

Hazard Identification and Classification

Based on the hazards associated with acetaldehyde, this compound should be treated as a hazardous substance. The following table summarizes the potential GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Flammable Liquids | H224: Extremely flammable liquid and vapor[5][6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[5][6] |

| Carcinogenicity | H350: May cause cancer[5][7] |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[5][6] |

| Germ cell mutagenicity | H341: Suspected of causing genetic defects[7] |

Potential Health Effects:

-

Skin Contact: May cause skin irritation.

-

Ingestion: May be harmful if swallowed.

-

Chronic Exposure: Suspected of causing cancer and genetic defects.[5][7]

Experimental Protocols and Handling Procedures

Extreme caution should be exercised when handling this compound. The following protocols are based on best practices for handling volatile and hazardous aldehydes.

Personal Protective Equipment (PPE)

A diagram illustrating the required personal protective equipment is provided below.

Caption: Required Personal Protective Equipment for Handling Aldehydes.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

An emergency eyewash station and safety shower must be readily accessible.[9]

General Handling Workflow

The following diagram outlines a safe workflow for handling this compound.

Caption: General workflow for safely handling hazardous aldehydes.

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

-

Keep containers tightly closed to prevent leakage and evaporation.[9]

-

Store away from incompatible materials such as oxidizing agents, reducing agents, and bases.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Ventilate the area. Use a non-sparking tool to collect the material and place it in a container for disposal.[10]

Toxicology and Biological Effects

While no specific toxicological data exists for this compound, acetaldehyde is a known toxin. It is a primary metabolite of ethanol and is responsible for many of the adverse effects of alcohol consumption.[11] Acetaldehyde is genotoxic and carcinogenic in animal studies.[12] It is reasonable to assume that this compound may exhibit similar toxic properties.

The general mechanism of aldehyde toxicity involves their electrophilic nature, allowing them to react with nucleophilic groups in biomolecules such as proteins and DNA, leading to cellular damage.

Caption: Postulated pathway for aldehyde-induced cellular toxicity.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]

Conclusion

This compound is a compound with limited available safety data. Based on its chemical structure, it should be handled with the same precautions as other volatile and toxic aldehydes. All laboratory personnel must be thoroughly trained in the handling of hazardous chemicals and be familiar with the emergency procedures outlined in this guide. A comprehensive, substance-specific risk assessment is mandatory before commencing any experimental work.

References

- 1. This compound | 1849285-72-8 [chemicalbook.com]

- 2. This compound CAS#: 1849285-72-8 [m.chemicalbook.com]

- 3. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 4. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. wcu.edu [wcu.edu]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. Preventing and Mitigating Alcohol Toxicity: A Review on Protective Substances [mdpi.com]

- 12. fda.gov [fda.gov]

Technical Guide: Material Safety Data Sheet for 2-(1-Methylcyclobutyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| Property | Value | Source |

| Chemical Name | 2-(1-Methylcyclobutyl)acetaldehyde | ChemicalBook[1][2] |

| CAS Number | 1849285-72-8 | ChemicalBook[1][2] |

| Molecular Formula | C7H12O | ChemicalBook[1][2] |

| Molecular Weight | 112.17 g/mol | ChemicalBook[1][2] |

| Synonyms | Not available |

Hazard Identification

While specific hazard classifications for this compound are not available, aldehydes as a class of compounds can present several hazards. Based on the structure, the following potential hazards should be considered:

-

Flammability: The compound is a low molecular weight organic molecule and is likely to be a flammable liquid.

-

Skin and Eye Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory tract.

-

Sensitization: Some aldehydes can be skin sensitizers.

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

GHS Classification (Predicted, based on aldehyde group):

-

Flammable Liquids

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation)

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The following table provides available information.

| Property | Value | Source |

| Appearance | Not available | |

| Odor | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Handling and Storage

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Use explosion-proof electrical/ventilating/lighting equipment.[3][5]

-

Ground and bond containers when transferring material to prevent static discharge.[4][5]

-

Avoid inhalation of vapors or mists.[3]

-

Do not eat, drink, or smoke in the handling area.[4]

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

-

Recommended storage temperature is 2-8 °C.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]